REACTION_CXSMILES
|
[OH-].[K+].[O:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5](=[O:12])[CH:4]1C(OC)=O.O1C2C=CC=CC=2C(=O)C1C(OCC)=O.Cl>O.C(O)C>[O:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5](=[O:12])[CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C(C2=C1C=CC=C2)=O)C(=O)OC
|
Name
|
|
Quantity
|
24.79 mol
|
Type
|
reactant
|
Smiles
|
O1C(C(C2=C1C=CC=C2)=O)C(=O)OCC
|
Name
|
|
Quantity
|
17.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9079 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8262 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
12.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 60° C. for a further 30 minutes (end of the evolution of gas) and
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added at 50-60° C.
|
Type
|
ADDITION
|
Details
|
are then added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
introduced into a mixture
|
Type
|
WASH
|
Details
|
Residues of the alkaline solution are rinsed out with 3 l of water
|
Type
|
ADDITION
|
Details
|
also introduced into the hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C
|
Type
|
FILTRATION
|
Details
|
The product is filtered off with suction
|
Type
|
WASH
|
Details
|
rinsed with 6 l of water
|
Type
|
CUSTOM
|
Details
|
dried at 35° c
|
Type
|
CUSTOM
|
Details
|
in a vacuum drying cabinet
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(C2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3250 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |